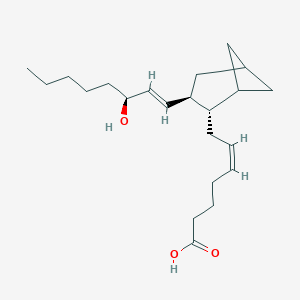
Carbocyclic thromboxane A2
Vue d'ensemble
Description
Carbocyclic Thromboxane A2 is a member of the class of thromboxanes that is thromboxane A2 in which the bridging oxygen has been replaced by a methylene group . It is a type of thromboxane that is produced by activated platelets during hemostasis and has prothrombotic properties: it stimulates activation of new platelets as well as increases platelet aggregation .
Synthesis Analysis
Thromboxane A2 (TXA2) is produced by activated platelets during hemostasis. The synthesis of TXA2 involves the sequential action of three enzymes – phospholipase A2, COX-1/COX-2, and TXA2 Synthase (TXAS) . Thromboxane synthase expression and thromboxane A2 production in the atherosclerotic lesion have been studied .
Molecular Structure Analysis
Carbocyclic Thromboxane A2 contains total 62 bond(s); 26 non-H bond(s), 3 multiple bond(s), 12 rotatable bond(s), 3 double bond(s), 1 four-membered ring(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .
Chemical Reactions Analysis
Thromboxane A2 is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) .
Applications De Recherche Scientifique
Impact on Neuronal Activity
Carbocyclic thromboxane A2 (cTXA2) has been studied for its effects on neuronal activity. Research conducted by Rehn and Diener (2006) indicates that cTXA2 can cause hyperpolarization of myenteric neurons, influencing neuronal membrane potential. This effect is mediated through potassium channels and involves changes in intracellular calcium concentration (Rehn & Diener, 2006).
Cardiovascular Response Modulation
Cheng et al. (2002) explored the role of cTXA2 in cardiovascular responses, particularly its interplay with prostacyclin. Their findings suggest that cTXA2, as a vasoconstrictor and platelet agonist, is involved in the regulation of vascular injury responses and platelet activation, highlighting its potential significance in cardiovascular diseases (Cheng et al., 2002).
Modulation of Thromboxane and Prostacyclin
Dogné et al. (2000) reviewed the evolution of thromboxane A2 and prostacyclin modulators, emphasizing the development of drugs targeting the TXA2/prostaglandin endoperoxide H2 receptors. These modulators aim to suppress the formation and/or action of thromboxane A2, a critical factor in platelet aggregation and smooth muscle contraction (Dogné et al., 2000).
Role in Atherosclerosis and Thrombosis
Gabrielsen et al. (2010) investigated thromboxane synthase (TXAS) expression in atherosclerotic lesions, suggesting that thromboxane A2 synthesis within lesions could contribute to atherosclerosis development and thrombotic complications. Their findings point towards a significant role of TXA2 in the pathophysiology of cardiovascular diseases (Gabrielsen et al., 2010).
Implications in Cancer Progression and Metastasis
Ekambaram et al. (2011) discussed the emerging paradigm of thromboxane A2 synthase and its receptor in cancer progression and metastasis. Their review highlights the potential involvement of TXA2 in tumor cell proliferation, migration, invasion, and neovascularization, underlining its significance in oncogenesis (Ekambaram et al., 2011).
Orientations Futures
Recent studies suggest a role for several fatty acids and their metabolites, called lipokines, in the control of thermogenesis . The role of TxA2 signaling in producing the hierarchical structure of a platelet mass formed in response to vascular injury has been studied . Increased activity of TxA2 may play a role in the pathogenesis of myocardial infarction, stroke, atherosclerosis, and bronchial asthma .
Propriétés
IUPAC Name |
(Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNJZLXPXFNGN-GXTQQWMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbocyclic thromboxane A2 | |
CAS RN |
74034-56-3 | |
| Record name | Carbocyclic thromboxane A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074034563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBOCYCLIC THROMBOXANE A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K593AJ3OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does carbocyclic thromboxane A2 exert its effects?
A1: cTxA2 acts as a potent agonist at thromboxane A2/prostaglandin H2 receptors [, , , , , , , ]. Upon binding, it triggers a cascade of intracellular events, primarily involving calcium (Ca2+) signaling, leading to various physiological responses like vasoconstriction and smooth muscle cell proliferation [, , , ].
Q2: What is the role of calcium in carbocyclic thromboxane A2-induced vasoconstriction?
A2: cTxA2-induced vasoconstriction is highly dependent on calcium influx. Studies using calcium antagonists like nifedipine have shown significant attenuation of cTxA2-induced coronary constriction [, ]. This suggests that cTxA2 acts by promoting calcium entry into vascular smooth muscle cells, leading to contraction.
Q3: What are the downstream effects of carbocyclic thromboxane A2 on smooth muscle cells?
A4: In rat aortic smooth muscle cells, cTxA2 stimulates a rapid increase in intracellular calcium concentration, followed by activation of mitogen-activated protein kinase (MAPK) and expression of growth-related genes like c-fos and egr-1 []. This signaling cascade ultimately leads to increased DNA synthesis and cell proliferation, indicating a potential role for cTxA2 in vascular remodeling.
Q4: Does carbocyclic thromboxane A2 interact with other vasoactive substances?
A5: Yes, studies indicate a synergistic effect between cTxA2 and Angiotensin II in promoting DNA synthesis in smooth muscle cells []. Furthermore, cTxA2 appears to enhance contractions induced by various agonists, including serotonin, histamine, and prostaglandin F2α in bovine cerebral arteries, suggesting a complex interplay with other vasoactive mediators [].
Q5: What is the molecular formula and weight of carbocyclic thromboxane A2?
A6: The molecular formula of cTxA2 is C20H32O4, and its molecular weight is 336.47 g/mol [, , ].
Q6: Is there any spectroscopic data available for carbocyclic thromboxane A2?
A7: Resonance Raman (RR) spectroscopy has been employed to study the interaction of cTxA2 with thromboxane synthase []. This technique provides insights into the heme environment of the enzyme and how it changes upon binding to substrate analogs like cTxA2.
Q7: How stable is carbocyclic thromboxane A2 compared to thromboxane A2?
A8: cTxA2 is considerably more stable than the naturally occurring thromboxane A2, which has a half-life of approximately 30 seconds in physiological conditions [, ]. This increased stability makes cTxA2 a valuable tool for studying the biological effects of TxA2.
Q8: How do structural modifications of carbocyclic thromboxane A2 affect its activity?
A9: Research on structural analogs of TxA2, such as pinane thromboxane A2 (PTA2), has shown that even minor alterations in the molecule can significantly impact its pharmacological profile [, ]. While cTxA2 acts as a potent agonist, some analogs exhibit antagonistic properties at thromboxane receptors.
Q9: What in vitro models have been used to study carbocyclic thromboxane A2?
A10: Isolated tissue preparations, such as aortic rings, tracheal smooth muscle, and mesenteric arteries from various species (rat, rabbit, dog, monkey) have been used extensively to study the vasoactive properties of cTxA2 [, , , , , , , ]. Additionally, cell culture models, particularly rat aortic smooth muscle cells, have provided insights into the intracellular signaling pathways activated by cTxA2 [].
Q10: What have in vivo studies revealed about the effects of carbocyclic thromboxane A2?
A11: In vivo studies, primarily in rabbit models, have demonstrated the potent vasoconstrictor effects of cTxA2. Administration of cTxA2 leads to significant increases in coronary perfusion pressure and can induce myocardial ischemia [, , ]. These effects highlight the potential role of TxA2 in cardiovascular diseases.
Q11: Are there any studies investigating the effects of carbocyclic thromboxane A2 on the gastrointestinal tract?
A12: Yes, cTxA2 has been shown to induce contractions in the rat colon in vitro []. These contractions are inhibited by thromboxane A2 antagonists, indicating a receptor-mediated effect. Interestingly, cTxA2 appears to mimic the effects of prostaglandin D2 in this context, suggesting a potential overlap in their signaling pathways.
Q12: What is the effect of carbocyclic thromboxane A2 on tracheal mucous?
A13: Research suggests that cTxA2 can increase tracheal mucous gel layer thickness [], indicating a potential role in airway mucus regulation.
Q13: Are there other thromboxane A2 analogs with distinct pharmacological profiles?
A14: Yes, besides cTxA2, other stable TxA2 analogs, such as U46619, have been developed and are widely used in research [, , , , , , , ]. These analogs often display different potencies and selectivities for thromboxane receptors, making them valuable tools for dissecting the complexities of TxA2 signaling.
Q14: When was carbocyclic thromboxane A2 first synthesized, and what impact did it have on the field?
A15: The synthesis of cTxA2, along with another stable analog, pinane thromboxane A2 (PTA2), was a significant milestone in prostanoid research [, , ]. These stable analogs provided invaluable tools for investigating the biological activities of the short-lived TxA2, which was challenging to study directly.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



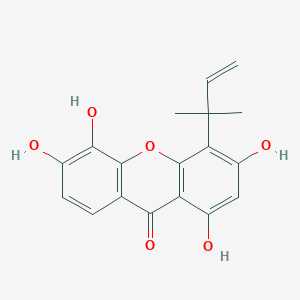
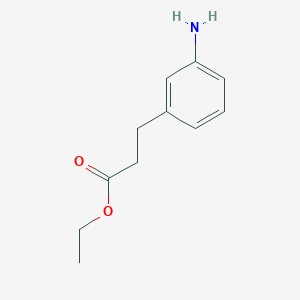
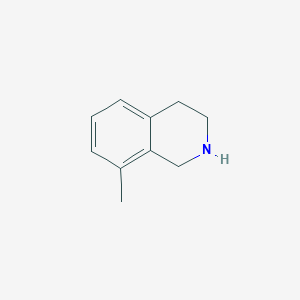
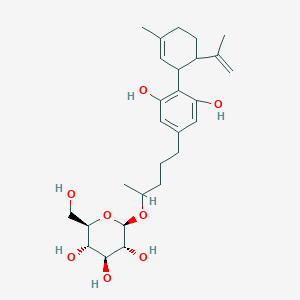
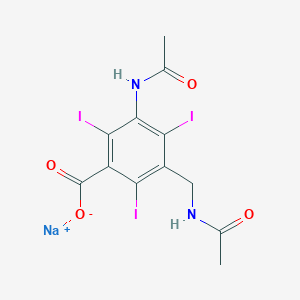

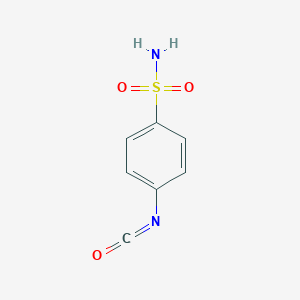
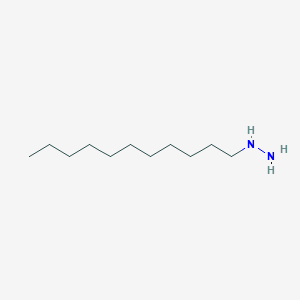

![(3As,4S,4aS,5R,8aR,9aR)-4,5-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B161698.png)
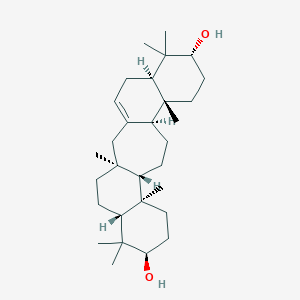
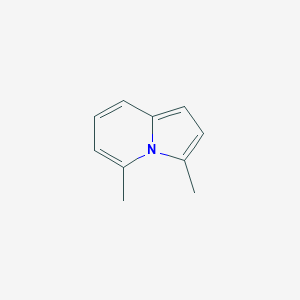
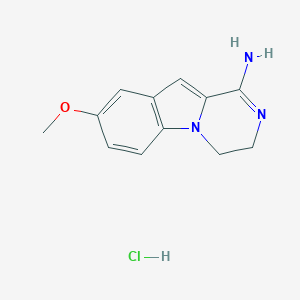
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)